molecular formula C3H4Cl2O2 B140570 1-Chloroethyl chloroformate CAS No. 50893-53-3

1-Chloroethyl chloroformate

Cat. No. B140570
CAS RN: 50893-53-3
M. Wt: 142.97 g/mol
InChI Key: QOPVNWQGBQYBBP-UHFFFAOYSA-N
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Description

1-Chloroethyl chloroformate is a chemical reagent that has been utilized in various chemical reactions and synthesis processes. It has been identified as an effective reagent for the N-demethylation of tertiary amines, which is a valuable step in producing drug metabolite reference material for forensic toxicological applications .

Synthesis Analysis

The synthesis of 1-chloroethyl chloroformate involves reactions that can produce different by-products depending on the reactants and conditions. For instance, when 1,3,5-trimethylbiuret and 1,3-dimethylurea react with chloroform at temperatures above 200 °C, various trimerization reactions occur, leading to the formation of different triazine derivatives . Although not directly related to the synthesis of 1-chloroethyl chloroformate, this study provides insight into the types of reactions chloroform derivatives can undergo at high temperatures.

Molecular Structure Analysis

The molecular structure of 1-chloroethyl chloroformate is not directly discussed in the provided papers. However, the structure of a related compound, trichloromethyl chloroformate (or "diphosgene"), has been studied extensively. Diphosgene exhibits a synperiplanar orientation of the C-O single bond relative to the C=O double bond, which is a structural feature that might be similar in 1-chloroethyl chloroformate due to the presence of chloroformate functional groups .

Chemical Reactions Analysis

1-Chloroethyl chloroformate has been found to be an effective reagent for the N-demethylation of tertiary amines. The reaction typically involves refluxing in dry 1,2-dichloroethane under nitrogen, followed by hydrolysis of the carbamate intermediate with methanol. The products are then purified, and their structures are confirmed using various analytical techniques . Additionally, the reactions between chlorine atoms and acetylene in a para-hydrogen matrix have been studied, leading to the formation of the 1-chloroethyl radical, which is a reactive intermediate that can further react to form other products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-chloroethyl chloroformate are not explicitly detailed in the provided papers. However, the use of chloroformates as derivatizing agents in gas chromatography suggests that they are reactive and can rapidly form esters with carboxylic acids under certain conditions, such as in the presence of a catalyst like pyridine and an alcohol . This reactivity is indicative of the potential physical and chemical behavior of 1-chloroethyl chloroformate in various analytical and synthetic applications.

Scientific Research Applications

  • Reagent in Organic Synthesis : 1-Chloroethyl chloroformate is used as a bis-electrophile, commonly in the preparation of oxazolidinones, a class of organic compounds with various applications (Mousseau, 2011).

  • Solvent Effects Study : It has been utilized in solvent effect studies on solvolysis rates of various substrates, providing insights into mechanistic changes in different solvent environments (D’Souza et al., 2014).

  • Material Science Applications : In the field of material science, 1-Chloroethyl chloroformate plays a role in improving the field-effect mobilities of poly(3-hexylthiophene) transistors, demonstrating its importance in electronic device fabrication (Chang et al., 2004).

  • Chemoselective Deprotection : It's effective in the chemoselective deprotection of silyl ethers, a significant step in the synthesis of various organic compounds (Yeom et al., 2005).

  • Plasma Chemistry and Environmental Applications : Studies have explored its role in plasma chemistry, particularly in the degradation of chloroform using plasma corona discharge, highlighting its potential in environmental remediation (Jose et al., 2019).

  • Adsorption Studies : Research has been conducted on the adsorption of chlorinated volatile organic compounds, including chloroform, using hydrophobic molecular sieves, which is crucial in environmental clean-up processes (Giaya et al., 2000).

Safety And Hazards

1-Chloroethyl chloroformate is listed as an extremely hazardous substance . It is flammable and can produce flammable gases on contact with water . It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . It is recommended to wear protective clothing and avoid contact with skin and eyes .

properties

IUPAC Name

1-chloroethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4Cl2O2/c1-2(4)7-3(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPVNWQGBQYBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70965132
Record name 1-Chloroethyl carbonochloridate
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Molecular Weight

142.97 g/mol
Source PubChem
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Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 1-Chloroethyl chloroformate
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Vapor Pressure

18.0 [mmHg]
Record name 1-Chloroethyl chloroformate
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Product Name

1-Chloroethyl chloroformate

CAS RN

50893-53-3
Record name 1-Chloroethyl chloroformate
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Record name 1-Chloroethyl chloroformate
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Record name 1-Chloroethyl carbonochloridate
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Record name 1-chloroethyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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